N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzodioxole ring, a benzothiophene core, and a carboxamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of Benzothiophene Core: The benzothiophene core can be prepared via cyclization reactions involving thiophene derivatives.
Coupling Reactions: The benzodioxole and benzothiophene intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Introduction of Carboxamide Group:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in these pathways.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives to highlight its uniqueness:
Similar Compounds: Examples include N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide and N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide.
Uniqueness: The presence of both the benzodioxole ring and the dichloro substitution on the benzothiophene core imparts unique chemical and biological properties to the compound, distinguishing it from other derivatives.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-2-21(11-4-6-13-14(8-11)24-9-23-13)18(22)17-16(20)12-5-3-10(19)7-15(12)25-17/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMIHVMKPBARDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)OCO2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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